2,3,4,5-Tetrafluorobenzoic acid

Vue d'ensemble

Description

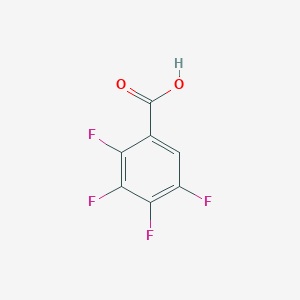

2,3,4,5-Tetrafluorobenzoic acid is an organic compound with the molecular formula C7H2F4O2 . It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique properties and applications in various fields, including pharmaceuticals and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrafluorobenzoic acid typically involves the use of 3,4,5,6-tetrachlorophthalic anhydride and aniline as starting materials. The process includes several steps: condensation, fluorination, ring opening, decarboxylation, and hydrolysis . The fluorination and decarboxylation reactions are carried out at lower temperatures due to the presence of benzene rings, which generate conjugation and induction effects .

Industrial Production Methods: For industrial production, the synthesis method is optimized for mild reaction conditions and high purity of the final product. The use of non-protonic polar solvents during decarboxylation allows the reaction to proceed under normal pressure, making the process more efficient and scalable .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,5-Tetrafluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions:

Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products:

Substitution: 2,3,4,5-Tetrafluorobenzoyl chloride.

Reduction: 2,3,4,5-Tetrafluorobenzyl alcohol.

Oxidation: this compound derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Agents

TFBA is primarily recognized for its role as an intermediate in the synthesis of antibacterial agents, particularly within the quinolone class of antibiotics. Notable examples include:

- Levofloxacin : A third-generation fluoroquinolone used to treat a variety of bacterial infections.

- Sparfloxacin : Another fluoroquinolone antibiotic that is effective against both Gram-positive and Gram-negative bacteria.

The synthesis of these compounds often involves TFBA as a key precursor. For instance, TFBA can be synthesized from tetrafluorophthalic acid through a selective decarboxylation process using tri-n-butyl ammonium trifluoromethanesulfonate as a catalyst, which enhances yield and purity while minimizing waste .

Case Study: Synthesis of Levofloxacin

A study demonstrated the efficient synthesis of levofloxacin utilizing TFBA as an intermediate. The process involved several steps where TFBA was reacted with various amines to form the final antibacterial compound. The reaction conditions were optimized to achieve high yields and purity levels, showcasing TFBA's significance in pharmaceutical synthesis .

Agricultural Chemicals

TFBA also finds applications in the agricultural sector as an intermediate for developing herbicides and pesticides. Its fluorinated structure imparts enhanced biological activity and stability compared to non-fluorinated analogs.

Case Study: Development of Herbicides

Research has indicated that TFBA derivatives exhibit potent herbicidal activity against various weed species. The incorporation of fluorine into the chemical structure has been shown to improve the efficacy and persistence of these agrochemicals in soil .

Material Science Applications

Liquid Crystals

In material science, TFBA is utilized in the formulation of liquid crystals, which are essential for manufacturing displays in electronic devices. The unique properties of fluorinated compounds often lead to improved thermal stability and electro-optical characteristics.

Case Study: Liquid Crystal Displays (LCDs)

A study focused on the development of liquid crystal materials incorporating TFBA derivatives demonstrated enhanced performance metrics such as faster response times and better thermal stability compared to traditional non-fluorinated liquid crystals .

Synthesis Methodologies

The synthesis of this compound has evolved over time with various methodologies being developed to optimize yield and reduce environmental impact:

| Methodology | Description | Yield | Environmental Impact |

|---|---|---|---|

| Decarboxylation | Utilizes tetrafluorophthalic acid with tri-n-butyl ammonium trifluoromethanesulfonate as a catalyst | High (up to 94%) | Low waste generation |

| Condensation Reaction | Involves 3,4,5,6-tetrachlorophthalic acid anhydride with aniline | Moderate (approx. 89%) | High solvent use |

| Fluorination | Reaction with potassium fluoride in aprotic solvents | Variable | Potentially high waste |

Mécanisme D'action

The mechanism of action of 2,3,4,5-tetrafluorobenzoic acid primarily involves its role as a precursor in the synthesis of bioactive compounds. In the case of quinolone antibiotics, the compound undergoes further chemical transformations to form the active drug molecules that target bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial replication .

Comparaison Avec Des Composés Similaires

- 2,3,4,5,6-Pentafluorobenzoic acid

- 4-Fluorobenzoic acid

- 3,4,5-Trifluorobenzoic acid

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

- 2,3,4,5-Tetrafluorobenzoyl chloride

Comparison: 2,3,4,5-Tetrafluorobenzoic acid is unique due to the specific arrangement of fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic applications .

Activité Biologique

2,3,4,5-Tetrafluorobenzoic acid (TFBA) is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of TFBA, focusing on its synthesis, structural characteristics, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

TFBA is characterized by the presence of four fluorine atoms attached to a benzoic acid moiety. Its chemical formula is , and it has a molecular weight of 192.08 g/mol. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Synthesis of this compound

The synthesis of TFBA typically involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid under controlled conditions. The process can be optimized by adjusting parameters such as pH and temperature to achieve high yields. For instance, a method described in patent literature indicates that TFBA can be produced by heating 3,4,5,6-tetrafluorophthalic acid in an aqueous medium at a pH of 1.2 to 2.0 at temperatures ranging from 100°C to 220°C, achieving yields up to 96% .

Pharmacological Applications

TFBA serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of fluoroquinolone antibiotics such as levofloxacin and sparfloxacin. These antibiotics exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

The biological activity of TFBA can be attributed to its ability to interact with bacterial enzymes involved in DNA replication and repair. The fluorinated structure enhances binding affinity to target proteins, which is crucial for the efficacy of fluoroquinolone antibiotics. Studies have shown that TFBA derivatives inhibit bacterial growth by targeting topoisomerase IV and DNA gyrase .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluating various fluoroquinolone derivatives found that compounds containing TFBA exhibited superior antibacterial activity compared to their non-fluorinated counterparts. The enhanced potency was linked to improved pharmacokinetic profiles due to increased lipophilicity .

- Structural Studies : Research utilizing density functional theory (DFT) has provided insights into the intermolecular hydrogen bonding and vibrational properties of TFBA. Such studies are essential for understanding how structural modifications can influence biological activity .

- Decarboxylative Coupling Reactions : Recent advancements in synthetic methodologies have highlighted the use of potassium salts of TFBA in decarboxylative coupling reactions. These reactions are crucial for creating complex molecular architectures relevant in drug design .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2,3,4,5-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKRXQKJTIYUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304992 | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-31-6 | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1201-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3,4,5-Tetrafluorobenzoic acid?

A1: this compound has the molecular formula C7H2F4O2 and a molecular weight of 206.09 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers often employ infrared spectroscopy (IR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of this compound. [, , , , ]

Q3: What is the main application of this compound?

A3: this compound serves as a crucial intermediate in synthesizing fluoroquinolone antibiotics. [, , , , , , , , , ]

Q4: Can you describe a typical synthesis route for this compound?

A4: A common approach involves using tetrachloride phthalic anhydride as the starting material. The synthesis proceeds through imidation, fluorination, hydrolysis, and decarboxylation steps. [, , ]

Q5: Are there alternative synthesis methods for this compound?

A5: Yes, researchers have explored various synthetic routes, including starting with phthalic anhydride and employing chlorination, imidation, fluorination, hydrolysis, and decarboxylation reactions. [, ] Another method utilizes esterification followed by nitration. []

Q6: How can the synthesis of this compound be made more efficient?

A6: Studies have demonstrated that using phase transfer catalysts like hexadecyltrimethyl and tetrabutylammonium bromide can significantly reduce reaction times and enhance yields during imidation and fluorination. [, ] Similarly, adding surfactants like sodium dodecyl benzene sulfonate can improve the efficiency of the hydrolysis step. []

Q7: Beyond pharmaceuticals, what other applications utilize this compound?

A7: this compound has proven useful in developing sustained-release tracers for monitoring inflow profiles in horizontal wells in the oil and gas industry. [] It's also employed as a ligand in synthesizing various metal complexes, enabling the exploration of their potential applications in materials science and catalysis. [, , , ]

Q8: How does the structure of this compound contribute to its material compatibility?

A8: The presence of both carboxylic acid and tetrafluorophenyl groups in its structure allows this compound to interact with both inorganic and organic components, making it versatile for building metal-organic frameworks and modifying the surface of materials like barium titanate nanoparticles. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.